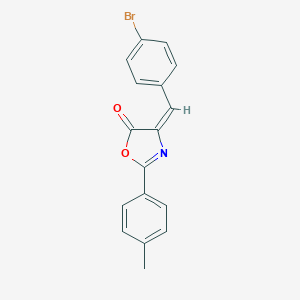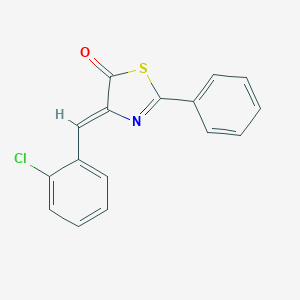![molecular formula C18H10N2O4 B274030 2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound with a molecular formula of C20H11N2O4. This compound is also known as nitrobenzoisoquinoline or NBQDI. It has been the subject of scientific research due to its potential applications in medicine and other fields. In
作用機序
The exact mechanism of action of NBQDI is not fully understood, but it is believed to act by inhibiting the activity of a protein called calmodulin. Calmodulin is involved in many cellular processes, including the regulation of ion channels and the activation of enzymes. By inhibiting calmodulin activity, NBQDI may be able to protect neurons from damage and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that NBQDI has a number of biochemical and physiological effects. It has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis or cell cycle arrest.
実験室実験の利点と制限
One advantage of using NBQDI in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using NBQDI is that it can be difficult to work with due to its low solubility in water and many organic solvents.
将来の方向性
There are many potential future directions for research on NBQDI. One area of interest is the development of new drugs based on the NBQDI molecule. Another area of interest is the study of the optical and electronic properties of NBQDI for use in the development of new materials. Finally, further research is needed to fully understand the mechanism of action of NBQDI and its potential applications in various scientific fields.
合成法
The synthesis of NBQDI involves the reaction of 4-nitrophthalic anhydride and 2-aminobenzophenone in the presence of a strong acid catalyst. The reaction proceeds through an imide intermediate, which is then cyclized to form the NBQDI molecule. The yield of this synthesis method is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
NBQDI has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an anti-cancer agent and as a tool for studying the mechanisms of cancer cell growth and proliferation.
In addition to its medical applications, NBQDI has also been studied in the field of materials science. It has been shown to have unique optical and electronic properties, which may make it useful in the development of new materials for electronic devices.
特性
製品名 |
2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
分子式 |
C18H10N2O4 |
分子量 |
318.3 g/mol |
IUPAC名 |
2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)19(17)12-7-9-13(10-8-12)20(23)24/h1-10H |
InChIキー |
HHVCRIIEJHKMCU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)



![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)

![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)


